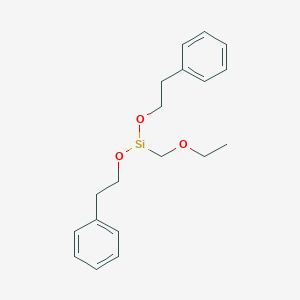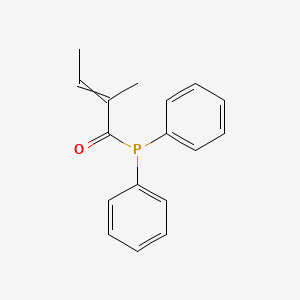
1-(Diphenylphosphanyl)-2-methylbut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diphenylphosphanyl)-2-methylbut-2-en-1-one is an organophosphorus compound characterized by the presence of a diphenylphosphanyl group attached to a butenone backbone. This compound is of significant interest in the field of coordination chemistry and catalysis due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of 1-(Diphenylphosphanyl)-2-methylbut-2-en-1-one typically involves the reaction of diphenylphosphine with an appropriate butenone precursor under controlled conditions. One common method includes the deprotonation of diphenylphosphine using a strong base such as n-butyllithium, followed by the addition of the butenone compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
1-(Diphenylphosphanyl)-2-methylbut-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into phosphine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The diphenylphosphanyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium complexes, and specific temperature and pressure settings to optimize the reaction outcomes .
Applications De Recherche Scientifique
1-(Diphenylphosphanyl)-2-methylbut-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are then utilized in various catalytic processes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism by which 1-(Diphenylphosphanyl)-2-methylbut-2-en-1-one exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, influencing their electronic and steric properties, which in turn affects the reactivity and selectivity of the metal complexes in catalytic processes. The molecular targets include various transition metals, and the pathways involved often relate to catalytic cycles in organic synthesis .
Comparaison Avec Des Composés Similaires
1-(Diphenylphosphanyl)-2-methylbut-2-en-1-one can be compared with other similar compounds such as:
1,1’-Bis(diphenylphosphino)ferrocene: Known for its use in homogeneous catalysis, this compound also features a diphenylphosphanyl group but with a ferrocene backbone.
1,3-Bis(diphenylphosphino)propane: Another bidentate ligand used in coordination chemistry, differing in the length and flexibility of the carbon chain between the phosphine groups.
cis-1,2-Bis(diphenylphosphino)ethylene: This compound has a shorter and more rigid ethylene backbone, affecting its coordination behavior and applications.
The uniqueness of this compound lies in its specific structural arrangement, which provides distinct electronic and steric properties, making it suitable for specialized catalytic applications.
Propriétés
Numéro CAS |
87951-16-4 |
|---|---|
Formule moléculaire |
C17H17OP |
Poids moléculaire |
268.29 g/mol |
Nom IUPAC |
1-diphenylphosphanyl-2-methylbut-2-en-1-one |
InChI |
InChI=1S/C17H17OP/c1-3-14(2)17(18)19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h3-13H,1-2H3 |
Clé InChI |
VKGGVTADLOTYOL-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)C(=O)P(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14412681.png)
![1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline](/img/structure/B14412689.png)

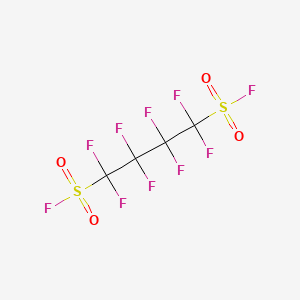
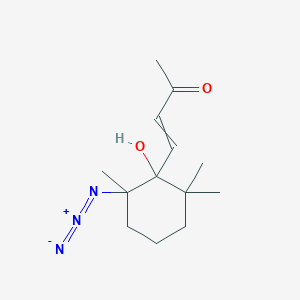
![2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14412703.png)

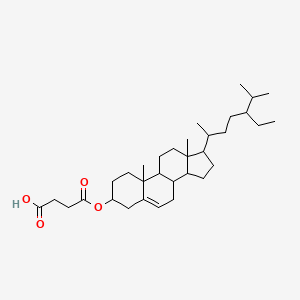
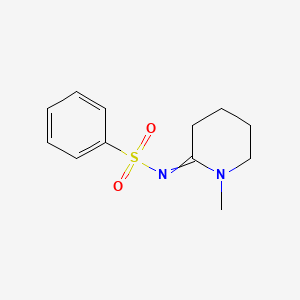
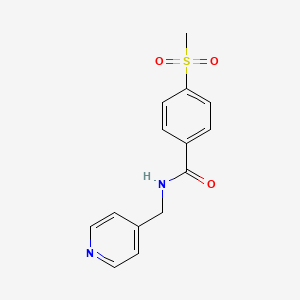
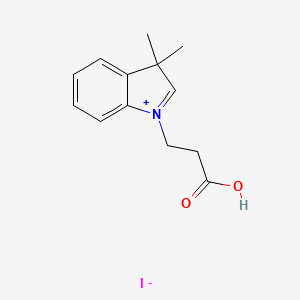
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide](/img/structure/B14412747.png)

